![molecular formula C13H11N3O2 B14615921 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione CAS No. 59997-17-0](/img/structure/B14615921.png)
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione is a heterocyclic compound that belongs to the pyrimidoquinoline family. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry. The structure of this compound consists of a fused pyrimidine and quinoline ring system, which contributes to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be achieved through a multi-component reaction involving barbituric acid, aldehydes, and anilines. This one-pot reaction is efficient and allows for the facile synthesis of the compound with various substituents on the benzene ring . The reaction typically involves the use of organic catalysts such as trityl chloride (TrCl), which provides a neutral and mild reaction condition .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of scalable and cost-effective catalysts, such as trityl chloride, ensures high yields and compliance with green chemistry protocols .
化学反应分析
Types of Reactions
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different hydrogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve solvents like chloroform, ethanol, and acetonitrile .
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities and different chemical properties .
科学研究应用
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation .
相似化合物的比较
10-ethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione can be compared with other similar compounds, such as:
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds have similar structures but different substituents, leading to variations in their biological activities.
Quinoline derivatives: These compounds share the quinoline ring system but may lack the fused pyrimidine ring, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and potential biological activities .
属性
CAS 编号 |
59997-17-0 |
|---|---|
分子式 |
C13H11N3O2 |
分子量 |
241.24 g/mol |
IUPAC 名称 |
10-ethylpyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C13H11N3O2/c1-2-16-10-6-4-3-5-8(10)7-9-11(16)14-13(18)15-12(9)17/h3-7H,2H2,1H3,(H,15,17,18) |
InChI 键 |
NUGYOMQUKLUCHW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C=C3C1=NC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


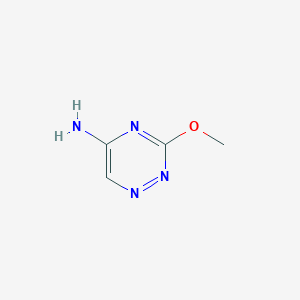
![(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate](/img/structure/B14615845.png)
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

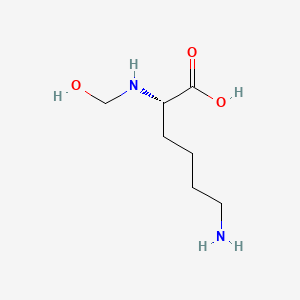
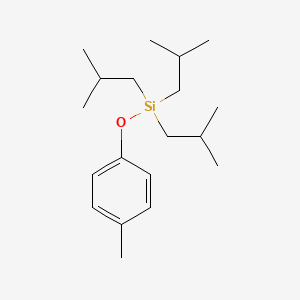

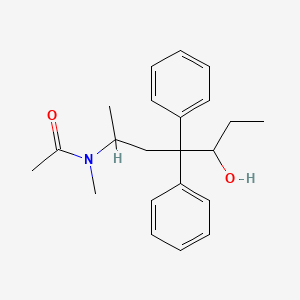
![2-Chloro-N-{[4-(4-nitrophenoxy)phenyl]carbamoyl}benzamide](/img/structure/B14615888.png)

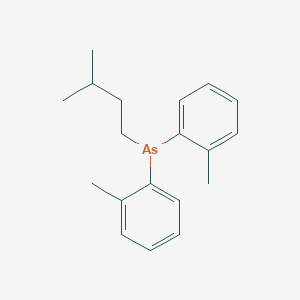

![(6-Chloro-3-methyl-[1,2]oxazolo[4,5-c]pyridin-4-yl)hydrazine](/img/structure/B14615918.png)
![2-amino-N-[(E)-hydrazinylidenemethyl]-1,8-naphthyridine-3-carboxamide](/img/structure/B14615920.png)
